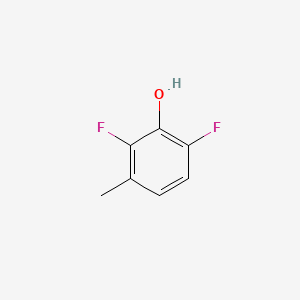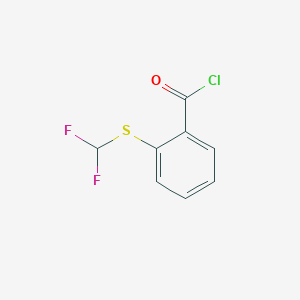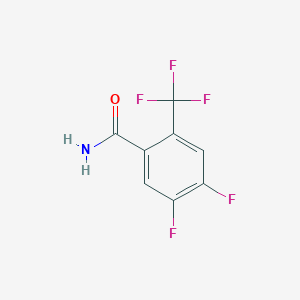
3-Fluor-4-methyl-DL-Phenylglycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methyl-DL-phenylglycine is a derivative of phenylglycine, which is a class of compounds known for their relevance in biochemistry and pharmaceuticals. While the provided papers do not directly discuss 3-Fluoro-4-methyl-DL-phenylglycine, they do provide insights into the behavior of related phenylglycine compounds, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of phenylglycine derivatives can be complex, often requiring specific conditions for successful resolution of racemic mixtures. For instance, the Dutch resolution technique described in the second paper involves the use of (+)-10-camphorsulfonic acid and dl-phenylglycine to resolve racemic mixtures of 4-hydroxyphenylglycine and 4-fluorophenylglycine . This method relies on the formation of mixed crystals and solid solutions, which may be applicable to the synthesis of 3-Fluoro-4-methyl-DL-phenylglycine by analogy.
Molecular Structure Analysis
The molecular structure of phenylglycine derivatives is crucial for their biological activity. The second paper provides information on the crystal lattice structure of mixed salts formed during the resolution process, which includes phenylglycine and its para-substituted derivatives . X-ray crystal structure determination and powder diffraction are used to analyze these structures. These techniques could potentially be used to determine the molecular structure of 3-Fluoro-4-methyl-DL-phenylglycine.
Chemical Reactions Analysis
Phenylglycine derivatives are known to participate in various chemical reactions. The first paper discusses a fluorogenic reagent derived from phenylglycine, which is used for the analysis of primary amines and aminated carbohydrates . This suggests that 3-Fluoro-4-methyl-DL-phenylglycine could also be involved in reactions with amines, potentially forming stable fluorescent derivatives that can be analyzed using techniques like HPLC and MALDI/MS.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylglycine derivatives can be inferred from their behavior in different conditions. For example, the fluorescent derivatives mentioned in the first paper are stable in both acidic and basic solutions, which is an important consideration for the manipulation and structural analysis of these compounds . The hydrophobic nature of these tags also allows for their analysis in reversed-phase HPLC. These properties may be relevant to 3-Fluoro-4-methyl-DL-phenylglycine, suggesting it could have similar stability and analytical characteristics.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
3-Fluor-4-methyl-DL-Phenylglycin: wird in der Proteomics eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann als Baustein bei der Synthese komplexerer Moleküle verwendet werden, die mit Proteinen interagieren und so zur Identifizierung und zum Verständnis von Proteinfunktionen beitragen .
Chemische Synthese
This compound: ist ein wichtiges Reagenz in der organischen Synthese. Es wird verwendet, um die Fluormethylphenylgruppe in Zielmoleküle einzubringen, was ein entscheidender Schritt bei der Synthese komplexer organischer Verbindungen ist .
Studien zur nichtlinearen optischen Aktivität
Die Struktur der Verbindung begünstigt eine nichtlineare optische Aktivität, was sie zu einem interessanten Forschungsgegenstand in Bereichen wie optischer Datenspeicherung und Lasertechnologie macht. Studien konzentrieren sich auf ihre Fähigkeit, die Frequenz des Lichts zu ändern, was für die Entwicklung fortschrittlicher optischer Geräte von grundlegender Bedeutung ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(3-fluoro-4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVSYYUISCXCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379137 |
Source


|
| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261951-76-2 |
Source


|
| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
